molecular formula C17H22FNO5 B1465539 (2S,4S)-1-(tert-Butoxycarbonyl)-4-(4-fluoro-3-methylphenoxy)-2-pyrrolidinecarboxylic acid CAS No. 869682-01-9

(2S,4S)-1-(tert-Butoxycarbonyl)-4-(4-fluoro-3-methylphenoxy)-2-pyrrolidinecarboxylic acid

Cat. No. B1465539
M. Wt: 339.4 g/mol
InChI Key: HFZKFAMFGUIKQB-JSGCOSHPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(2S,4S)-1-(tert-Butoxycarbonyl)-4-(4-fluoro-3-methylphenoxy)-2-pyrrolidinecarboxylic acid” is a complex organic compound. It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom and four carbon atoms. The compound also has a tert-butoxycarbonyl (Boc) protecting group, a 4-fluoro-3-methylphenoxy group, and a carboxylic acid group.



Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, including the formation of the pyrrolidine ring, the introduction of the Boc protecting group, and the attachment of the 4-fluoro-3-methylphenoxy group. The exact synthesis route would depend on the starting materials and the specific conditions used.



Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the pyrrolidine ring, the Boc group, and the 4-fluoro-3-methylphenoxy group would all contribute to the overall structure.



Chemical Reactions Analysis

The chemical reactions that this compound can undergo would depend on its functional groups. For example, the carboxylic acid group could participate in acid-base reactions, and the Boc group could be removed under certain conditions.



Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be determined by its molecular structure.


Safety And Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties, as well as how it is handled and used.


Future Directions

The future directions for research on this compound could involve further studies on its synthesis, its properties, and its potential uses.


properties

IUPAC Name

(2S,4S)-4-(4-fluoro-3-methylphenoxy)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22FNO5/c1-10-7-11(5-6-13(10)18)23-12-8-14(15(20)21)19(9-12)16(22)24-17(2,3)4/h5-7,12,14H,8-9H2,1-4H3,(H,20,21)/t12-,14-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFZKFAMFGUIKQB-JSGCOSHPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OC2CC(N(C2)C(=O)OC(C)(C)C)C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=CC(=C1)O[C@H]2C[C@H](N(C2)C(=O)OC(C)(C)C)C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22FNO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2S,4S)-1-(tert-Butoxycarbonyl)-4-(4-fluoro-3-methylphenoxy)-2-pyrrolidinecarboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2S,4S)-1-(tert-Butoxycarbonyl)-4-(4-fluoro-3-methylphenoxy)-2-pyrrolidinecarboxylic acid
Reactant of Route 2
Reactant of Route 2
(2S,4S)-1-(tert-Butoxycarbonyl)-4-(4-fluoro-3-methylphenoxy)-2-pyrrolidinecarboxylic acid
Reactant of Route 3
Reactant of Route 3
(2S,4S)-1-(tert-Butoxycarbonyl)-4-(4-fluoro-3-methylphenoxy)-2-pyrrolidinecarboxylic acid
Reactant of Route 4
Reactant of Route 4
(2S,4S)-1-(tert-Butoxycarbonyl)-4-(4-fluoro-3-methylphenoxy)-2-pyrrolidinecarboxylic acid
Reactant of Route 5
Reactant of Route 5
(2S,4S)-1-(tert-Butoxycarbonyl)-4-(4-fluoro-3-methylphenoxy)-2-pyrrolidinecarboxylic acid
Reactant of Route 6
Reactant of Route 6
(2S,4S)-1-(tert-Butoxycarbonyl)-4-(4-fluoro-3-methylphenoxy)-2-pyrrolidinecarboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.